2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
CAS No.: 22780-32-1
Cat. No.: VC1730096
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22780-32-1 |
|---|---|
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.3 g/mol |
| IUPAC Name | 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+ |
| Standard InChI Key | CKQMTXLABQTGQB-DHZHZOJOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information and Nomenclature
2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid, identified by CAS number 22780-32-1, is a member of amidobenzoic acids and cinnamamides . It is functionally related to anthranilic acid and acts as a secondary carboxamide . The compound's structural complexity arises from its multiple functional groups and stereochemistry.
This compound is known by several synonyms:
-
2-(3-(4-Methoxyphenyl)acrylamido)benzoic acid
-
2-[[3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic acid
-
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1-oxo-2-propen-1-yl]amino]-
Physical and Chemical Properties
The compound exhibits a range of physical and chemical properties that are summarized in Table 1:
Table 1. Physical and Chemical Properties of 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
| Property | Value |
|---|---|
| CAS Number | 22780-32-1 |
| Molecular Formula | C17H15NO4 |
| Molecular Weight | 297.30 g/mol |
| InChI | InChI=1S/C17H15NO4/c1-22-13-9-6-12(7-10-13)8-11-16(19)18-15-5-3-2-4-14(15)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)/b11-8+ |
| InChIKey | CKQMTXLABQTGQB-DHZHZOJOSA-N |
| SMILES | COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O |
Structural Features
The compound contains a benzoate moiety derived from benzoic acid and an enoyl group that is conjugated with an amino group . Its structure includes several key components:
-
An anthranilic acid core (2-aminobenzoic acid)
-
A cinnamoyl derivative with a 4-methoxyphenyl substituent
-
An (E) configuration of the double bond (trans geometry)
-
An amide linkage connecting the two major structural components
The presence of a methoxy group on the phenyl ring enhances its lipophilicity and may influence its biological activity . The conjugated double bond system provides potential for various chemical interactions, including π-π stacking and nucleophilic attacks.
Synthesis and Preparation
Industrial Production
The compound appears to be primarily produced for research purposes rather than large-scale industrial applications. Multiple chemical suppliers offer this compound at research-grade purity, suggesting established small-scale synthetic routes exist for its production .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Expected significant IR bands would include:
-
O-H stretching (carboxylic acid): ~3600 cm⁻¹
-
N-H stretching (amide): ~3200-3400 cm⁻¹
-
C=O stretching (carboxylic acid): ~1680-1700 cm⁻¹
-
C=O stretching (amide): ~1630-1650 cm⁻¹
-
C=C stretching (alkene): ~1600-1650 cm⁻¹
-
C-O-C stretching (methoxy): ~1240-1260 cm⁻¹
Nuclear Magnetic Resonance (NMR)
NMR spectra for this compound would likely show characteristic signals for the aromatic protons, the trans-alkene protons (with coupling constants of approximately 15-16 Hz typical for trans configuration), the methoxy group, and the carboxylic acid and amide protons .
| Supplier/Brand | Product Reference | Purity | Package Size | Price | Estimated Delivery |
|---|---|---|---|---|---|
| Supplier 1 | IN-DA00BGHC | Not specified | Undefined | To inquire | Tue 22 Apr 25 |
| Supplier 2 | 3D-XAA78032 | Min. 95% | 5g | 1,836.00 € | Tue 03 Jun 25 |
| Supplier 2 | 3D-XAA78032 | Min. 95% | 500mg | 531.00 € | Tue 03 Jun 25 |
| American Custom Chemicals | CHM0119030 | 95.00% | 1g | $648.81 | Not specified |
| American Custom Chemicals | CHM0119030 | 95.00% | 2.5g | $852.21 | Not specified |
| American Custom Chemicals | CHM0119030 | 95.00% | 5g | $1005.43 | Not specified |
Related Compounds and Structural Analogs
Structural Analogs
Several structurally related compounds share features with 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid:
-
4-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid: Contains an additional cyano group and has the amino group at the para position of the benzoic acid moiety .
-
4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid: Features additional ethoxy and cyano groups with molecular formula C20H18N2O5 and molecular weight 366.373.
-
2-[[(2E)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-oxo-2-propen-1-yl]amino]benzoic acid: Contains additional propynyloxy and methoxy groups .
-
2-[[2-[(2-carboxyphenyl)carbamoyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid: A more complex analog with molecular weight 476.43500 .
Relationship to Broader Chemical Classes
This compound belongs to several important chemical classes:
-
Anthranilic Acid Derivatives: These compounds feature adjacent carboxylic acid and amino groups on a benzene ring, providing distinct reactive properties .
-
Cinnamamides: The cinnamoyl moiety contributes to potential biological activities through its conjugated double bond system.
-
Secondary Carboxamides: The amide linkage in the compound is a common feature in many biologically active molecules.
-
Methoxyphenyl Compounds: The methoxy group can enhance lipophilicity and contribute to specific biological interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume